N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
Pyridine carboxamides are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acid where the hydroxyl group has been replaced by an amide group .
Synthesis Analysis
Pyridine dicarboxamide ligands have been synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Molecular Structure Analysis
The molecular structure of pyridine carboxamides can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about functional groups present in the molecule, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule, and the mass spectrum can provide information about the molecular weight of the compound .Chemical Reactions Analysis
Pyridine carboxamides can undergo various chemical reactions. For example, they can react with copper (II) acetate monohydrate to give tricopper (II) complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamides can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule, and the mass spectrum can provide information about the molecular weight of the compound .Scientific Research Applications
Synthesis and Structural Analysis
- Novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems were synthesized, showcasing the versatility of thieno[2,3-b]pyridine carboxamides as synthons for fused polyheterocyclic systems (Bakhite et al., 2005).
- Research into 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moieties revealed compounds expected to possess hypertensive activity, illustrating the chemical's potential for further pharmaceutical exploration (Kumar & Mashelker, 2007).
- A study on pyridothienopyrimidines and pyridothienotriazines demonstrated their antimicrobial activities, highlighting the potential biomedical applications of these compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
- Structural modifications of thiazolo[3,2-a]pyrimidines were investigated, revealing changes in supramolecular aggregation and providing insights into their conformational features, which could influence the design of compounds with desired properties (Nagarajaiah & Begum, 2014).
Potential Antiviral Applications
- A novel series of 2-aryl-2-hydroxyethylamine substituted 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides were identified as potent antivirals against human herpesviruses, demonstrating broad-spectrum inhibition of herpesvirus polymerases with high specificity compared to human DNA polymerases. This highlights the potential antiviral applications of compounds within this chemical family (Schnute et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-13-7-8-24-16(13)15(21)14(18(20)23)17(22)19-12-6-5-10(2)9-11(12)3/h5-9,21H,4H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAVIWWRNMQVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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